
1-(4-Pentylphenyl)-3-phenylurea
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Overview
Description
1-(4-Pentylphenyl)-3-phenylurea is an organic compound characterized by the presence of a urea group attached to a phenyl ring and a pentyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-3-phenylurea typically involves the reaction of 4-pentylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pentylphenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenyl rings.
Scientific Research Applications
1-(4-Pentylphenyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Pentylphenyl)-3-phenylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The urea group can form hydrogen bonds with various biological molecules, while the phenyl rings contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-(4-Pentylphenyl)-3-(4-nitrophenyl)urea: This compound has a nitro group on one of the phenyl rings, which can alter its reactivity and interactions.
1-(4-Pentylphenyl)-3-(4-methoxyphenyl)urea: The presence of a methoxy group can influence the compound’s electronic properties and solubility.
1-(4-Pentylphenyl)-3-(4-chlorophenyl)urea: The chloro substituent can affect the compound’s chemical stability and reactivity.
Uniqueness: 1-(4-Pentylphenyl)-3-phenylurea is unique due to its specific combination of a pentyl-substituted phenyl ring and a phenylurea moiety
Biological Activity
1-(4-Pentylphenyl)-3-phenylurea (PPPU) is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of PPPU, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H22N2O
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
PPPU exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may modulate enzyme activity related to cell proliferation and apoptosis, contributing to its anticancer properties. The compound's structure allows it to bind effectively to various receptors, influencing signaling pathways involved in cellular growth and survival.
Anticancer Properties
PPPU has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, leading to reduced tumor growth.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of PPPU. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial action.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of PPPU against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM after 48 hours of treatment. The study concluded that PPPU could be a promising lead compound for further development in cancer therapy.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 65 |
20 | 40 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of PPPU against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Pentylphenyl)-3-phenylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves condensation reactions between phenyl isocyanate derivatives and substituted anilines. For example, details the synthesis of structurally similar ureas via stepwise addition of alkoxy-substituted anilines to phenyl isocyanate under controlled conditions. Key parameters include reaction temperature (typically 0–25°C), solvent choice (e.g., THF or dichloromethane), and monitoring via thin-layer chromatography (TLC) to track reaction progress . Optimization may involve varying alkyl chain lengths (e.g., hexyl, octyl) to improve yield and purity, as seen in analogs with 89–93% yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent effects:
- ¹H NMR : Aromatic protons appear at δ 6.5–8.0 ppm, while alkyl chains (e.g., pentyl) show signals at δ 0.5–1.5 ppm .
- ¹³C NMR : Urea carbonyl carbons resonate at ~155 ppm, and quaternary carbons in aromatic rings appear at ~120–140 ppm .
- Mass spectrometry (MS) confirms molecular weight, with analogs showing M⁺ peaks matching theoretical values (e.g., m/z 312–452 for C19–C29 derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?
- Methodological Answer : Comparative studies of analogs reveal that alkyl chain length impacts solubility and membrane permeability. For example, shows that fluorophenyl and quinazolinone substitutions enhance anticancer activity (e.g., IC50 values in the micromolar range against breast cancer cells). Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like EGFR or HDAC enzymes, guiding rational design .
Q. What experimental strategies can resolve contradictions in biological activity data across similar urea derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. For instance, highlights that dimethylamino and chlorofluorophenyl groups significantly alter pharmacological profiles compared to simpler analogs. To address contradictions:
- Perform dose-response assays across multiple cell lines.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) .
Q. How can computational modeling predict the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Molecular dynamics (MD) simulations and pharmacophore modeling identify key interactions. For example, used docking studies to show that urea derivatives bind to HDAC and EphA2 via hydrogen bonds with catalytic residues (e.g., Zn²⁺ in HDAC). Steps include:
- Generate 3D structures using Gaussian or Schrödinger Suite.
- Simulate ligand-protein interactions over 100+ ns trajectories.
- Validate with mutagenesis studies (e.g., alanine scanning) .
Q. What strategies are employed to assess the environmental stability and degradation pathways of phenylurea derivatives?
- Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure can identify degradation products. High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem MS (LC-MS/MS) detect metabolites. For example, notes that chlorophenyl derivatives degrade via hydrolysis of the urea moiety, forming aniline byproducts .
Q. Notes
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(4-pentylphenyl)-3-phenylurea |
InChI |
InChI=1S/C18H22N2O/c1-2-3-5-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3,(H2,19,20,21) |
InChI Key |
GJYYENNMGXHOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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